"synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine from cyclopentane-1,2-dicarboxylic anhydride"
"synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine from cyclopentane-1,2-dicarboxylic anhydride"
An In-Depth Technical Guide to the Synthesis of Hexahydrocyclopenta[c]pyrrol-2(1H)-amine from Cyclopentane-1,2-dicarboxylic Anhydride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine is a bicyclic amine of significant interest in medicinal chemistry, primarily serving as a crucial building block for the synthesis of various therapeutic agents.[1][2] Its rigid, fused-ring structure provides a valuable scaffold for designing pharmacologically active compounds with specific spatial orientations.[1] The most notable application of this amine is as a key intermediate in the industrial production of Gliclazide, a second-generation sulfonylurea medication widely used for the treatment of type 2 diabetes.[3][4] This guide provides a comprehensive, scientifically-grounded overview of a robust and scalable synthetic route to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, commencing from the readily available starting material, cyclopentane-1,2-dicarboxylic anhydride. We will delve into the mechanistic underpinnings of each synthetic step, present detailed experimental protocols, and discuss the critical parameters that govern reaction efficiency and product purity.
Strategic Overview of the Synthesis
The transformation of cyclopentane-1,2-dicarboxylic anhydride into the target bicyclic amine is efficiently achieved via a two-step sequence. This strategy is well-documented and has been optimized for large-scale preparation.[4]
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Step 1: Imide Formation. The synthesis begins with the formation of a cyclic imide intermediate, N-aminohexahydrocyclopenta[c]pyrrole-1,3-dione, through the condensation of cyclopentane-1,2-dicarboxylic anhydride with hydrazine hydrate.
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Step 2: Imide Reduction. The carbonyl groups of the cyclic imide are subsequently reduced to methylene groups to yield the final product, Hexahydrocyclopenta[c]pyrrol-2(1H)-amine.
This approach is logical and efficient, leveraging the distinct reactivity of the anhydride and the stability of the resulting imide intermediate.
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of the Imide Intermediate
The initial step involves the conversion of the starting anhydride into a cyclic N-aminoimide. This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon.
Principle and Mechanism
The reaction proceeds via the nucleophilic attack of a nitrogen atom from hydrazine on one of the electrophilic carbonyl carbons of the anhydride ring. This opens the anhydride ring to form a tetrahedral intermediate, which then collapses to form a more stable amide-carboxylic acid intermediate. Subsequent intramolecular condensation, driven by heating, eliminates a molecule of water to form the stable, five-membered imide ring.[5][6]
Experimental Protocol: Condensation with Hydrazine Hydrate
This protocol is adapted from established procedures for the synthesis of Gliclazide intermediates.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
|---|---|---|---|
| Cyclopentane-1,2-dicarboxylic anhydride | 140.14 | 14.0 g | 0.10 |
| Hydrazine Hydrate (80% solution) | 50.06 | 6.25 mL | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
A solution of cyclopentane-1,2-dicarboxylic anhydride (14.0 g, 0.10 mol) is prepared in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (80%, 6.25 mL, 0.10 mol) is added dropwise to the solution with stirring.
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Upon completion of the addition, the reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours.
-
The reaction is monitored for the consumption of starting material (e.g., by TLC).
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After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting crude solid, N-aminocyclopentane-1,2-dicarboximide, is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
Causality and Experimental Insight:
-
Solvent Choice: Ethanol is a suitable solvent as it readily dissolves the anhydride and is compatible with the reaction conditions.
-
Stoichiometry: A 1:1 molar ratio of anhydride to hydrazine hydrate is used to favor the formation of the desired N-aminoimide.
-
Reflux Conditions: Heating is crucial to drive the final intramolecular condensation (dehydration) step, ensuring the formation of the stable cyclic imide.
Part II: Reduction of the Cyclic Imide
This is the critical step where the dicarbonyl intermediate is converted to the target bicyclic amine. The reduction of amides and imides is a challenging transformation that typically requires powerful reducing agents due to the resonance stabilization of the amide bond.
Theoretical Background: Reductant Selection
The choice of reducing agent is paramount and dictates the reaction conditions, safety protocols, and overall efficiency.
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Complex Metal Hydrides: Reagents like Lithium aluminum hydride (LiAlH₄) are highly effective for reducing amides and imides to the corresponding amines.[7][8] They act as potent sources of nucleophilic hydride (H⁻) ions.[9][10] A modified system using potassium borohydride (KBH₄) with a Lewis acid like aluminum chloride (AlCl₃) has also been reported as an effective alternative.[3]
-
Catalytic Hydrogenation: This method offers a "greener" alternative, avoiding stoichiometric metal waste. However, the hydrogenation of the robust imide carbonyl groups often requires harsh conditions (high pressure and temperature) and specialized catalysts, such as those based on Ruthenium or Iridium.[11][12][13]
For this guide, we focus on the widely-cited and effective complex metal hydride method.
Method A: Reduction with Potassium Borohydride/Aluminum Chloride
This method presents a potentially safer and more manageable alternative to LiAlH₄ while maintaining high efficacy.[3]
Mechanism of Imide Reduction: The reduction of an imide with a complex metal hydride is a multi-step process. The reaction is initiated by the nucleophilic attack of a hydride ion on a carbonyl carbon. This process is repeated for the second carbonyl group, ultimately replacing both C=O bonds with C-H bonds to form a methylene group. The mechanism involves the formation of an iminium ion intermediate which is further reduced.[7]
Caption: Simplified mechanistic pathway for imide reduction.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
|---|---|---|---|
| N-aminocyclopentane-1,2-dicarboximide | 154.17 | 15.4 g | 0.10 |
| Potassium Borohydride (KBH₄) | 53.94 | 10.8 g | 0.20 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 26.7 g | 0.20 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |
Procedure:
-
Safety First: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvent. All glassware must be thoroughly dried. KBH₄ and especially AlCl₃ are moisture-sensitive.
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (26.7 g, 0.20 mol) in anhydrous THF (150 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Add potassium borohydride (10.8 g, 0.20 mol) portion-wise to the stirred suspension. Control the addition rate to manage any exotherm.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Add a solution of the imide intermediate (15.4 g, 0.10 mol) in anhydrous THF (100 mL) dropwise to the reducing agent mixture.
-
Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
After cooling the reaction mixture back to 0°C, quench the reaction cautiously by the slow, dropwise addition of water, followed by a 15% NaOH solution until the precipitated aluminum salts dissolve.
-
The organic layer is separated, and the aqueous layer is extracted multiple times with a suitable solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
Purification and Characterization
The crude Hexahydrocyclopenta[c]pyrrol-2(1H)-amine can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.[2] The final product is often converted to its hydrochloride salt for improved stability and handling.[14]
Physicochemical and Spectroscopic Data:
| Property | Value | Source |
|---|---|---|
| CAS Number | 54528-00-6 | [2][15] |
| Molecular Formula | C₇H₁₄N₂ | [15] |
| Molecular Weight | 126.20 g/mol | [2][15] |
| Boiling Point | ~200-220 °C (at 760 mmHg) | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| IUPAC Name | 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine |[15] |
Conclusion and Future Perspectives
The described two-step synthesis from cyclopentane-1,2-dicarboxylic anhydride provides a reliable and scalable route to Hexahydrocyclopenta[c]pyrrol-2(1H)-amine, a key intermediate in pharmaceutical manufacturing.[4] The methodology, centered on imide formation followed by reduction with complex metal hydrides, is well-established.[3] While effective, future research and process development should focus on exploring more sustainable and safer reduction methodologies. The advancement of catalytic hydrogenation using non-precious metal catalysts or transfer hydrogenation techniques could significantly improve the environmental footprint and operational safety of this synthesis on an industrial scale.[16][11]
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Kumar, A., Janes, T., Espinosa-Jalapa, N. A., & Milstein, D. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
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Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society. (2018, May 29). Retrieved January 7, 2026, from [Link]
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Wu, C., Wang, J., Zhang, X., Zhang, R., & Ma, B. (2021). Highly chemoselective hydrogenation of cyclic imides to ω-hydroxylactams or ω-hydroxyamides catalyzed by iridium catalysts. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO01100F. Retrieved January 7, 2026, from [Link]
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amide reduction & amine synthesis - YouTube. (2020, March 20). Retrieved January 7, 2026, from [Link]
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Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea - ResearchGate. (2025, August 7). Retrieved January 7, 2026, from [Link]
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Video: Amides to Amines: LiAlH4 Reduction - JoVE. (2025, May 22). Retrieved January 7, 2026, from [Link]
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What is the mechanism for reducing cyclic compounds with LAH? - Quora. (2017, May 9). Retrieved January 7, 2026, from [Link]
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REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE - Ch.imperial. (n.d.). Retrieved January 7, 2026, from [Link]
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Brown, H. C., Weissman, P. M., & Yoon, N. M. (1966). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
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Hexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS 54528-00-6 Product Specification. (n.d.). Retrieved January 7, 2026, from [Link]
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Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism - AdiChemistry. (n.d.). Retrieved January 7, 2026, from [Link]
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Hexahydrocyclopenta[c]pyrrol-2(1H)-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 7, 2026, from [Link]
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Cyclopenta(c)pyrrol-2(1H)-amine, hexahydro-, monohydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved January 7, 2026, from [Link]
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Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. (2023, January 22). Retrieved January 7, 2026, from [Link]
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